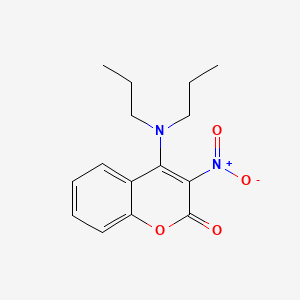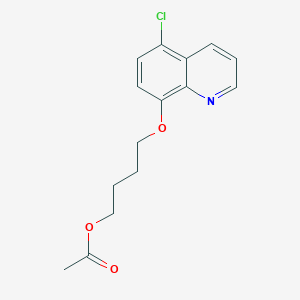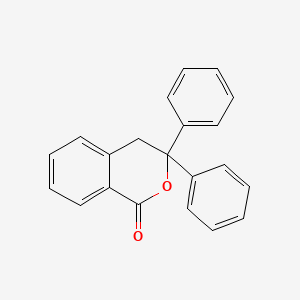![molecular formula C16H13ClN2S B11836177 4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11836177.png)
4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-fenil-5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la clase de las tienopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas. La estructura única de este compuesto, que incluye un grupo cloro y fenilo unido a un núcleo de tetrahidrobenzo-tieno-pirimidina, contribuye a sus distintas propiedades químicas y biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-fenil-5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina generalmente implica reacciones de varios pasos a partir de precursores fácilmente disponibles. Un método común implica la ciclación de intermedios apropiados bajo condiciones específicas. Por ejemplo, una suspensión de un compuesto precursor en oxicloruro de fósforo (POCl3) se puede calentar a reflujo durante un par de horas. Después de la reacción, la mezcla se vierte sobre hielo, y el sólido resultante se filtra, se lava con agua y se seca .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-fenil-5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina puede experimentar diversas reacciones químicas, que incluyen:
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, lo que puede cambiar la reactividad del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que puede modificar las propiedades del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4), agentes reductores como el hidruro de litio y aluminio (LiAlH4), y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones pueden variar, pero a menudo implican temperaturas controladas y disolventes específicos para garantizar el resultado deseado.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir un derivado de cetona o aldehído, mientras que la reducción podría producir un alcohol. Las reacciones de sustitución podrían introducir nuevos grupos funcionales, como grupos alquilo o arilo, en la molécula.
Aplicaciones Científicas De Investigación
4-Cloro-2-fenil-5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina se ha estudiado para diversas aplicaciones de investigación científica, que incluyen:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones orgánicas.
Biología: El compuesto ha mostrado potencial como inhibidor de ciertas enzimas y proteínas, lo que lo convierte en un candidato para el estudio de vías biológicas.
Industria: Las propiedades únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-fenil-5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe ciertas quinasas, como la caseína quinasa 2 (CK2) y la glucógeno sintasa quinasa-3beta (GSK3β), que están involucradas en varios procesos celulares . Al inhibir estas quinasas, el compuesto puede interrumpir las vías de señalización que son cruciales para el crecimiento y la supervivencia celular, lo que lleva a sus posibles efectos anticancerígenos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de tienopirimidina: Estos compuestos comparten una estructura central similar y se han estudiado por sus diversas actividades biológicas, que incluyen propiedades anticancerígenas, antibacterianas y antivirales.
Derivados de pirimidina: Estos compuestos también contienen un anillo de pirimidina y se han estudiado ampliamente por sus efectos farmacológicos.
Singularidad
Lo que diferencia a 4-Cloro-2-fenil-5,6,7,8-tetrahidrobenzo[4,5]tieno[2,3-d]pirimidina es su patrón de sustitución específico, que incluye un grupo cloro y fenilo. Esta estructura única contribuye a su reactividad química y actividad biológica distintas, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C16H13ClN2S |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
4-chloro-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H13ClN2S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Clave InChI |
VJUNFRROHPESFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11836105.png)



![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)


![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


